molecular formula C10H22O5S B017682 5,5-Diethoxy-1-(methylsulfonyloxy)pentane CAS No. 202577-28-4

5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Cat. No. B017682
CAS RN: 202577-28-4
M. Wt: 254.35 g/mol
InChI Key: BKQDXUHOGXVKGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step organic reactions, including etherification, sulfonylation, and alkylation. For example, the synthesis of complex molecules from simpler precursors, such as salicylic acid, through steps like etherification, sulfonyl chloride formation, amination, and lipid formation, indicates a methodology that could potentially be applied or adapted for synthesizing “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” (Xu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry. For instance, the study of aminomethoxy derivatives of 1-(butylsulfanyl)pentane through these analytical techniques could offer insights into the structural aspects of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” and its derivatives (Mamedbeyli et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” can be inferred from related compounds, highlighting reactions such as cyclopropanations, electrophile-induced cyclizations, and sigmatropic rearrangements. These reactions are critical for the synthesis of functionalized molecules and understanding the compound's chemical behavior under various conditions (Davies et al., 1996).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure can be derived from X-ray crystallography and other physical characterization methods. For instance, the crystal structure analysis of “1,5-Bis(ethylsulfonyl)pentane” provides insights into the compound's solid-state arrangement and intermolecular interactions, which could be relevant for understanding the physical properties of “5,5-Diethoxy-1-(methylsulfonyloxy)pentane” (Li et al., 2003).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under different conditions, and potential for functional group transformations, can be explored through the synthesis and study of related molecules. Research on similar sulfone and sulfoxide compounds illustrates the diverse chemical behavior and potential applications of these functional groups in organic synthesis (Christov & Ivanov, 2004).

Scientific Research Applications

Synthesis of Modified Carbohydrates

Research on the synthesis of modified carbohydrates has shown the treatment of selected 5-substituted derivatives with propane-1,3-dithiol under various conditions, leading to the production of partly modified carbohydrates in the furanose form. This process is relevant to the study of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane as it involves the use of diethoxy derivatives to create functionalized molecules that belong to a similar family of compounds. These findings suggest potential applications in the synthesis of carbohydrate analogs and the exploration of new chemical pathways for creating complex organic molecules (Valdersnes et al., 2012).

Aminomethoxy Derivatives Synthesis

A study on the synthesis and properties of aminomethoxy derivatives of 1-(butylsulfanyl)pentane highlighted the creation of new compounds with antimicrobial properties. Although the focus is on a different sulfanyl pentane derivative, this research underscores the broader interest in sulfanyl pentane derivatives for developing compounds with potential applications in antimicrobial treatments and lubricant additives. The structural analysis and application testing of these compounds indicate a scientific interest in exploring diverse functional groups attached to pentane derivatives for various uses (Mamedbeyli et al., 2017).

Liquid Crystal Research

In the context of liquid crystals, methylene-linked liquid crystal dimers including derivatives of pentane have been studied for their transitional properties and the presence of nematic phases. This research is relevant due to the structural similarities and potential applications of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane in developing new materials with unique electro-optical properties. The findings contribute to a deeper understanding of the molecular architecture required for inducing specific liquid crystalline phases, which could be applicable in advanced display technologies and materials science (Henderson & Imrie, 2011).

properties

IUPAC Name

5,5-diethoxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDXUHOGXVKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCOS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611772
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

202577-28-4
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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